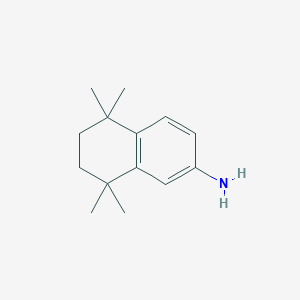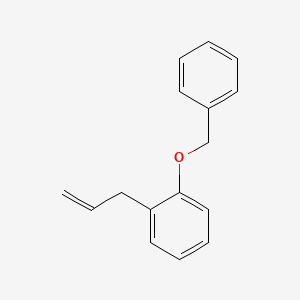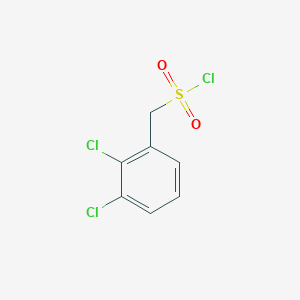![molecular formula C11H13ClN2 B1354266 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 20522-30-9](/img/structure/B1354266.png)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a member of beta-carbolines . It is used in the study of neurodegenerative diseases and as a mitotic kinesin inhibitor, which makes it a potential anti-cancer agent .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cyclization of Schiff-bases using complex bases of amides of group I of the periodic table (NaNH2, KNH2) from 2.1 - 5 equiv. and alcoholates of group I of the periodic table (t-BuONa, tBuOK) from 0.05 - 2 equiv. has also been used .Molecular Structure Analysis
Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives include the cyclization of Schiff-bases . With carbon disulfide, indole forms the corresponding isothiocyanate undergoing a Friedel ± Crafts cyclization to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-thione .Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Treatment
This compound has been identified as a novel chemotype of potentiators for treating Cystic Fibrosis (CF). It is reported to address the fundamental defect associated with CF-causing mutations and can partially restore the function of CFTR in protein processing and/or channel gating .
Quantitative Structure-Activity Relationship (QSAR) Model
Research aims to predict the EC50 value of this compound’s core as a potentiator to establish a highly predictive QSAR model. This is crucial for developing effective treatments for genetic diseases like CF .
Anti-Cancer Agents
Ongoing efforts are being made to design and synthesize novel anti-tumor agents using this compound as a leading compound based on combination principles. It serves as a scaffold for creating new molecules with potential anti-cancer properties .
Pharmacophore Design
The introduction of alkyl or aralkyl and a sulfonyl group into the derivatives of this compound is being explored. These groups are considered pharmacophores of some anti-cancer agents, indicating its role in drug design .
Physiological Activity Studies
The synthesis and physiological activity of derivatives of this compound are being studied. The Pictet-Spengler reaction mechanism is used to create new compounds with potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . It has also been suggested that this compound may act as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) gene .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It has been suggested that the introduction of sulfonyl groups can increase the antiproliferative activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .
Biochemical Pathways
The compound’s antiproliferative activity suggests it may interfere with the pathways involved in cell growth and division .
Pharmacokinetics
Its effectiveness against various cancer cell lines suggests it has good bioavailability .
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against cancer cells, with IC50 values between 0μM and 100μM . It inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
Zukünftige Richtungen
The future directions for the research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride could involve further exploration of its anti-tumor activity, given its potential as a mitotic kinesin inhibitor . Additionally, more research could be done to understand its role in the study of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAOGYKTNRGMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468756 | |
| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
CAS RN |
20522-30-9 | |
| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimebon affect brain lipid metabolism in the presence of tumor necrosis factor-alpha (TNF-α)?
A1: Research suggests that Dimebon may counteract the alterations in brain lipid metabolism induced by TNF-α, a pro-inflammatory cytokine. In a study using a mouse model, administration of TNF-α led to significant changes in the levels of various phospholipids in different brain regions, including the hippocampus, cortex, and cerebellum []. These changes were observed in total fractions and specific molecular species of phospholipids such as phosphatidylcholine, lysophosphatidylcholine, sphingomyelin, and phosphatidylethanolamine. Interestingly, when co-administered with TNF-α, Dimebon at a dose of 0.2 mg/kg prevented these cytokine-induced alterations in lipid content []. This suggests that Dimebon may exert its neuroprotective effects, at least in part, by mitigating the disruption of lipid metabolism caused by inflammatory processes in the brain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


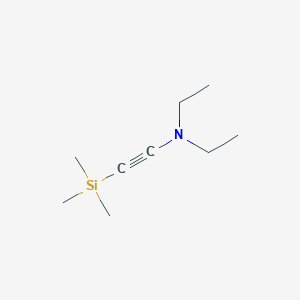
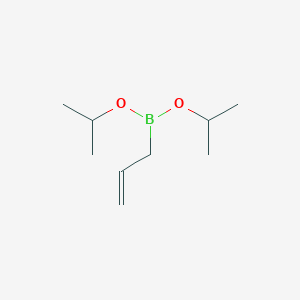
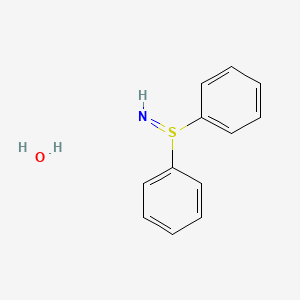


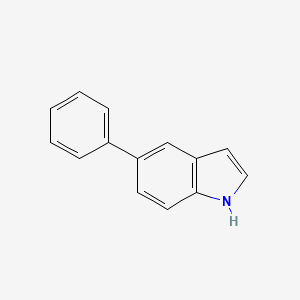
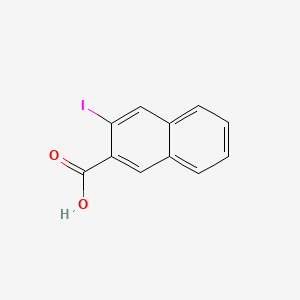
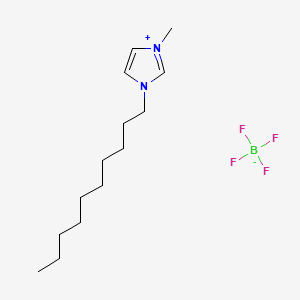
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
